
3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one is an organic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a chloromethyl group and a nitro group attached to a benzotriazinone ring
Vorbereitungsmethoden
The synthesis of 3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one typically involves the chloromethylation of a benzotriazinone precursor. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction conditions must be carefully controlled to ensure the selective introduction of the chloromethyl group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), reducing agents (e.g., hydrogen gas, tin(II) chloride), and oxidizing agents (e.g., potassium permanganate, chromium trioxide). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function . The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules . These interactions can disrupt cellular processes and lead to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(Chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one can be compared with other benzotriazine derivatives, such as:
3-(Chloromethyl)-1,2,4-triazolin-5-one: Similar in structure but with different reactivity and applications.
6-Nitro-1,2,3-benzotriazin-4-one: Lacks the chloromethyl group, leading to different chemical properties and reactivity.
3-(Methyl)-6-nitro-1,2,3-benzotriazin-4-one: The methyl group replaces the chloromethyl group, affecting its reactivity in substitution reactions.
Eigenschaften
CAS-Nummer |
24310-43-8 |
|---|---|
Molekularformel |
C8H5ClN4O3 |
Molekulargewicht |
240.60 g/mol |
IUPAC-Name |
3-(chloromethyl)-6-nitro-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H5ClN4O3/c9-4-12-8(14)6-3-5(13(15)16)1-2-7(6)10-11-12/h1-3H,4H2 |
InChI-Schlüssel |
KNNURMYVQZKOGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(N=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


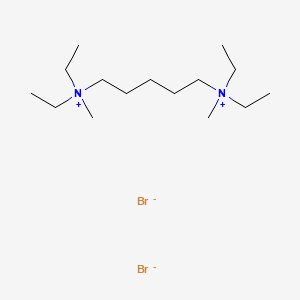

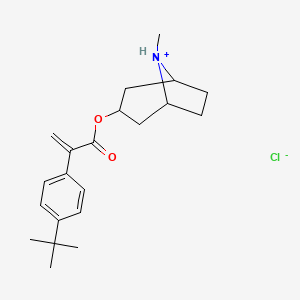
![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)
![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
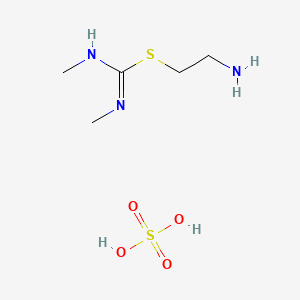

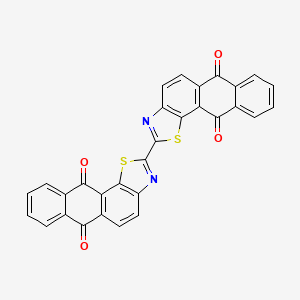
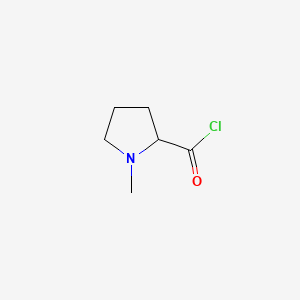
![Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate](/img/structure/B13787227.png)
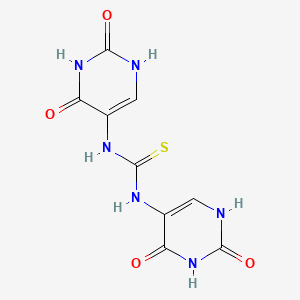
![[(2E,5E)-2,5-bis[(2E)-2-[5-chloro-1-(2-methoxyethyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclopentylidene]-diphenylazanium;hexafluorophosphate](/img/structure/B13787243.png)


